molecular formula C13H24ClN3O2 B14438817 cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea CAS No. 74751-36-3

cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea

Cat. No.: B14438817
CAS No.: 74751-36-3
M. Wt: 289.80 g/mol
InChI Key: LTXPNHSMRSFKEW-WDEREUQCSA-N
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Description

cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a cyclohexyl ring substituted with a tert-butyl group, a chloroethyl group, and a nitrosourea moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexyl ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.

    Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

    Addition of the chloroethyl group: The chloroethyl group is added through nucleophilic substitution reactions.

    Formation of the nitrosourea moiety: The nitrosourea group is formed by reacting the intermediate compound with nitrosating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrosourea moiety to amines.

    Substitution: The chloroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the cyclohexyl ring.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea involves its interaction with molecular targets and pathways. The nitrosourea moiety is known to alkylate DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, where it induces cell death in rapidly dividing cells.

Comparison with Similar Compounds

cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea can be compared with other nitrosourea compounds, such as:

    Carmustine: Another nitrosourea compound used in chemotherapy.

    Lomustine: Similar in structure and used for treating brain tumors.

    Semustine: Used in cancer treatment with a similar mechanism of action.

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to other nitrosoureas.

Properties

CAS No.

74751-36-3

Molecular Formula

C13H24ClN3O2

Molecular Weight

289.80 g/mol

IUPAC Name

3-[(1R,3S)-3-tert-butylcyclohexyl]-1-(2-chloroethyl)-1-nitrosourea

InChI

InChI=1S/C13H24ClN3O2/c1-13(2,3)10-5-4-6-11(9-10)15-12(18)17(16-19)8-7-14/h10-11H,4-9H2,1-3H3,(H,15,18)/t10-,11+/m0/s1

InChI Key

LTXPNHSMRSFKEW-WDEREUQCSA-N

Isomeric SMILES

CC(C)(C)[C@H]1CCC[C@H](C1)NC(=O)N(CCCl)N=O

Canonical SMILES

CC(C)(C)C1CCCC(C1)NC(=O)N(CCCl)N=O

Origin of Product

United States

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